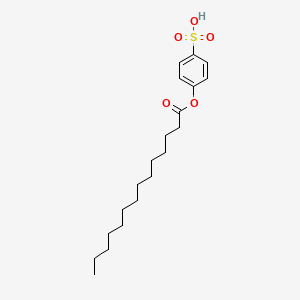
4-(Tetradecanoyloxy)benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetradecanoyloxy)benzene-1-sulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a sulfonic acid group (-SO3H) attached to a benzene ring, which is further substituted with a tetradecanoyloxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. The sulfonation process can be carried out using fuming sulfuric acid (oleum) and sulfur trioxide. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the efficient formation of the sulfonic acid group .
Industrial Production Methods
The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(Tetradecanoyloxy)benzene-1-sulfonic acid undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding sulfonates.
Common Reagents and Conditions
Sulfur Trioxide and Fuming Sulfuric Acid: Used for sulfonation reactions.
Halogens (e.g., Chlorine, Bromine): Used in electrophilic aromatic substitution reactions.
Oxidizing Agents (e.g., Potassium Permanganate): Used for oxidation reactions.
Major Products Formed
Sulfonic Acid Derivatives: Formed through sulfonation and oxidation reactions.
Sulfonates: Formed through reduction reactions.
Carboxylic Acids: Formed through hydrolysis of the tetradecanoyloxy group.
Aplicaciones Científicas De Investigación
4-(Tetradecanoyloxy)benzene-1-sulfonic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Tetradecanoyloxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid group. The compound can act as an electrophile, facilitating various chemical reactions. The tetradecanoyloxy group enhances its hydrophobic properties, allowing it to interact with lipid membranes and other hydrophobic environments .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic Acid: The simplest aromatic sulfonic acid, used as a precursor in the synthesis of more complex sulfonic acids.
p-Toluenesulfonic Acid: A derivative of benzenesulfonic acid with a methyl group, commonly used as a catalyst in organic synthesis.
Sulfanilic Acid: An aromatic sulfonic acid with an amino group, used in the synthesis of dyes and pharmaceuticals.
Propiedades
Número CAS |
189344-72-7 |
|---|---|
Fórmula molecular |
C20H32O5S |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
4-tetradecanoyloxybenzenesulfonic acid |
InChI |
InChI=1S/C20H32O5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(21)25-18-14-16-19(17-15-18)26(22,23)24/h14-17H,2-13H2,1H3,(H,22,23,24) |
Clave InChI |
XJNFYMQVYQIDDM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dioxan-5-one, 4-[(S)-cyclohexylhydroxymethyl]-2,2-dimethyl-, (4S)-](/img/structure/B14267218.png)

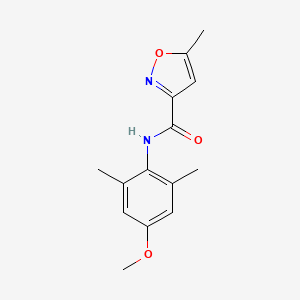
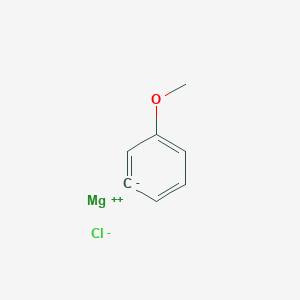
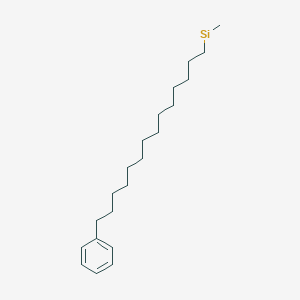
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)


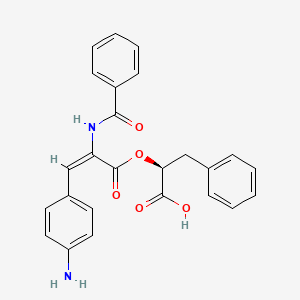
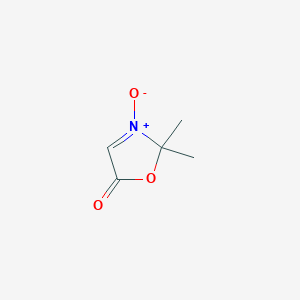

![4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine-3-diazonium chloride](/img/structure/B14267277.png)
![1,4-Bis[(4-methylphenoxy)methoxymethyl]benzene](/img/structure/B14267281.png)
![3-[(Triphenyl-lambda~5~-phosphanylidene)acetyl]-2H-1-benzopyran-2-one](/img/structure/B14267291.png)
